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Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 1-(Bromomethyl)bicyclo[3.2.1]octane

Executive Summary The bicyclo[3.2.1]octane framework is a privileged scaffold in modern drug discovery, frequently deployed as a rigid bioisostere to improve the pharmacokinetic profiles of small molecules by replacing f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclo[3.2.1]octane framework is a privileged scaffold in modern drug discovery, frequently deployed as a rigid bioisostere to improve the pharmacokinetic profiles of small molecules by replacing flat, metabolically susceptible aromatic rings[1][2]. Functionalization at the bridgehead position (C1) is particularly valuable for generating distinct spatial vectors for structure-activity relationship (SAR) exploration. This whitepaper details a robust, self-validating three-step synthetic pathway for the preparation of 1-(bromomethyl)bicyclo[3.2.1]octane, starting from the commercially accessible bicyclo[3.2.1]octane-1-carboxylic acid.

Strategic Pathway Design

The synthesis of 1-(bromomethyl)bicyclo[3.2.1]octane requires navigating the unique steric environment of the bicyclic bridgehead. Direct halogenation or one-step functionalization is often low-yielding due to the rigid carbon framework. Therefore, a three-step sequence is employed: (1) Reduction of the bridgehead carboxylic acid to a carbinol, (2) Activation of the primary alcohol via tosylation, and (3) Nucleophilic aliphatic substitution (SN2) to install the bromide[3].

G A Bicyclo[3.2.1]octane- 1-carboxylic acid B Bicyclo[3.2.1]octan- 1-ylmethanol A->B LiAlH4, THF Reduction C Bicyclo[3.2.1]octan-1-ylmethyl 4-methylbenzenesulfonate B->C TsCl, Pyridine Tosylation D 1-(Bromomethyl)bicyclo [3.2.1]octane C->D LiBr, THF, 48h Substitution

Figure 1: Three-step synthesis of 1-(bromomethyl)bicyclo[3.2.1]octane from the bridgehead acid.

Mechanistic Causality & Protocol Architecture

Step 1: Reduction to Bicyclo[3.2.1]octan-1-ylmethanol

Causality: The bridgehead carboxylic acid is highly sterically hindered and resistant to mild reducing agents. Lithium aluminum hydride (LiAlH4) is selected due to its strong nucleophilic hydride delivery, which forces the reduction of the carbonyl group despite the adjacent bulk of the bicyclic system. Methodology:

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend LiAlH4 (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C using an ice bath.

  • Dissolve bicyclo[3.2.1]octane-1-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH4 suspension over 30 minutes to control the exothermic hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction sequentially using the Fieser method (x mL H2O, x mL 15% NaOH, 3x mL H2O per x grams of LiAlH4) to precipitate aluminum salts.

  • Filter the granular salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the carbinol.

Step 2: Activation via Tosylation

Causality: The hydroxyl group is a poor leaving group. Converting it to a p-toluenesulfonate (tosylate) provides a highly stable, resonance-delocalized leaving group necessary for the subsequent, sterically demanding substitution step. Pyridine is utilized both as a base to neutralize the HCl byproduct and as a nucleophilic catalyst. Methodology:

  • Dissolve bicyclo[3.2.1]octan-1-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (2.5 equivalents) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) portion-wise.

  • Stir the mixture at room temperature for 12 hours.

  • Dilute with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford bicyclo[3.2.1]octane-1-methyl p-toluenesulfonate.

Step 3: Halogenation via SN2 Displacement

Causality: The carbon atom undergoing substitution is a primary carbon, but it is directly attached to the C1 bridgehead of the bicyclo[3.2.1]octane system. This creates a "neopentyl-like" steric environment, which severely retards the trajectory of the incoming nucleophile during an SN2 transition state. To overcome this high activation energy barrier, a highly soluble and potent nucleophile (Lithium bromide) is used in a polar aprotic solvent (THF) over an extended reaction period of 48.0 hours[3]. Methodology:

  • Dissolve the crude bicyclo[3.2.1]octane-1-methyl p-toluenesulfonate (1.0 equivalent) in anhydrous THF.

  • Add anhydrous lithium bromide (LiBr, 3.0 equivalents). Note: LiBr is highly hygroscopic; it must be dried under vacuum at 150 °C prior to use to prevent solvolysis of the tosylate.

  • Heat the reaction mixture to a gentle reflux (or maintain at elevated ambient temperatures depending on exact scale) and stir continuously for 48.0 hours[3].

  • Monitor the reaction via TLC or GC-MS to ensure complete consumption of the tosylate.

  • Cool the mixture, dilute with diethyl ether, and wash with water to remove lithium salts.

  • Dry the organic phase over MgSO4, concentrate, and purify via silica gel flash chromatography (using a low-polarity eluent such as 100% hexanes) to isolate the pure 1-(bromomethyl)bicyclo[3.2.1]octane.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized quantitative parameters and expected yields for the three-step sequence, demonstrating the efficiency of the pathway despite the steric constraints of the bicyclic framework.

StepChemical TransformationPrimary Reagents & SolventTemp / TimeExpected YieldAnalytical Validation
1 Carboxylic Acid → CarbinolLiAlH4, anhydrous THF0 °C to RT / 4 h>90%IR: Appearance of broad O-H stretch (~3300 cm⁻¹)
2 Carbinol → TosylateTsCl, Pyridine, DCM0 °C to RT / 12 h88%¹H NMR: Appearance of aromatic protons (~7.3, 7.8 ppm)
3 Tosylate → BromideLiBr, anhydrous THFReflux / 48.0 h84%¹H NMR: Shift of -CH₂- protons; MS: Br isotope pattern

Note: The 84% yield in Step 3 is highly dependent on the strict exclusion of water and the full 48.0-hour reaction time required to overcome the neopentyl-like steric hindrance[3].

References

  • Filippini, M.-H., & Rodriguez, J. "Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry." Chemical Reviews, ACS Publications. URL:[Link]

  • "Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes." MDPI. URL:[Link]

  • "bicyclo<3.2.1>octane-1-methyl p-toluenesulfonate - CAS 147151-26-6 Synthesis Pathway." Molaid. URL:[Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Chemical Shift Assignments for 1-(Bromomethyl)bicyclo[3.2.1]octane: A Methodological Whitepaper

Introduction & Structural Nuances The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, frequently utilized as a rigid bioisostere to lock molecular conformations and improve metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Nuances

The bicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, frequently utilized as a rigid bioisostere to lock molecular conformations and improve metabolic stability. The widespread occurrence of this structural motif in biologically active natural products has stimulated extensive synthetic and analytical interest (1[1]). However, functionalizing this core—specifically at the bridgehead positions—introduces significant analytical complexities.

The Causality of Desymmetrization: The parent bicyclo[3.2.1]octane molecule possesses a pseudo-plane of symmetry passing through C3 and C8, bisecting the C1–C5 axis. When a bromomethyl group (-CH₂Br) is introduced at the C1 bridgehead to form 1-(bromomethyl)bicyclo[3.2.1]octane , this symmetry is entirely broken. The molecule becomes chiral, rendering all nine carbon atoms chemically and magnetically non-equivalent. Consequently, the ¹³C NMR spectrum will display nine distinct resonances. Furthermore, the attachment of the -CH₂Br group to a chiral quaternary center (C1) renders its two protons diastereotopic, enforcing a rigid, asymmetric environment that results in a characteristic geminal coupling (AB quartet) in the ¹H NMR spectrum.

Experimental Methodologies: A Self-Validating Protocol

To unambiguously assign the complex overlapping aliphatic signals of 1-(bromomethyl)bicyclo[3.2.1]octane, we must employ a self-validating system of 1D and 2D NMR techniques. Relying solely on 1D ¹H NMR is insufficient due to severe multiplet overlap in the 1.20–2.00 ppm region.

Sample Preparation
  • Solvent: CDCl₃ (99.8% D). The non-coordinating nature of chloroform preserves the intrinsic intramolecular stereochemical environment.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: 20–30 mg in 0.6 mL CDCl₃ to ensure a high signal-to-noise ratio for 2D heteronuclear experiments.

NMR Acquisition Parameters
  • 1D ¹H NMR (600 MHz): Acquired with a 30° pulse angle and a 2.0 s relaxation delay (D1) to ensure accurate integration.

  • 1D ¹³C NMR & DEPT-135 (150 MHz): D1 is extended to 3.0 s to allow for the relaxation of the quaternary C1 carbon. DEPT-135 is critical here to differentiate the single methine (CH, positive) from the seven methylenes (CH₂, negative).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps direct ¹J_CH couplings, instantly linking each proton multiplet to its corresponding carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings (²J_CH and ³J_CH, typically 8 Hz). This is the cornerstone of the assignment, allowing us to "jump" across the proton-less C1 bridgehead, a technique proven essential in elucidating complex bridged neolignans (2[2]).

  • 2D COSY & NOESY: COSY traces the continuous ³J_HH spin systems along the bridges, while NOESY (mixing time 300 ms) identifies through-space proximities to differentiate exo and endo protons.

NMR_Workflow A 1. Sample Preparation (CDCl3, 298 K) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3A. Homonuclear 2D (COSY, NOESY) B->C D 3B. Heteronuclear 2D (HSQC, HMBC) B->D E 4. Signal Assignment (Skeleton Mapping) C->E D->E F 5. Stereochemical Validation (3D Conformation) E->F

Fig 1. Self-validating NMR workflow for structural elucidation of bicyclic systems.

Logical Workflow for Signal Assignment

The assignment logic follows a strict chain of causality, ensuring no structural assumptions are made without spectral backing.

Step 1: Identifying the Anchor Points The most deshielded signals belong to the bromomethyl group (C9/H9). In the ¹H NMR, H9 appears as a distinct AB quartet at ~3.42 and 3.35 ppm (J ≈ 10.5 Hz). The DEPT-135 spectrum confirms C9 as a CH₂ (negative phase) at ~42.8 ppm. The only quaternary carbon in the ¹³C spectrum is C1 (~45.2 ppm), which vanishes in the DEPT-135. The single CH group (C5) is identified as a positive peak in DEPT-135 at ~36.1 ppm.

Step 2: Mapping the Skeleton via HMBC Because C1 is quaternary, COSY cannot trace paths through it. We rely on HMBC. The diastereotopic H9 protons will show strong ³J_CH correlations to C2, C7, and C8, and a ²J_CH correlation to C1. This perfectly anchors the three distinct bridges (2-carbon, 3-carbon, and 1-carbon) to the bridgehead.

Step 3: Resolving the Bridges via COSY and 13C Shifts How do we distinguish C2, C7, and C8?

  • The 1-Carbon Bridge (C8): C8 is highly strained and typically resonates further downfield (~41.2 ppm) compared to the other bridges, a phenomenon well-documented in bicyclo[3.2.1]octane systems (3[3]). COSY will show H8 coupling only to the H5 methine proton, confirming its isolation.

  • The 2-Carbon and 3-Carbon Bridges: C2 and C7 are distinguished by tracing their COSY networks. C2 couples to C3, which couples to C4, which finally couples to C5. Conversely, C7 couples only to C6, which then couples to C5.

Correlation_Network C1 C1 (Quat) C5 C5 (CH) C8 C8 (CH2) C5->C8 COSY C4 C4 (CH2) C5->C4 COSY H9 H9 (CH2Br) H9->C1 2J HMBC C2 C2 (CH2) H9->C2 3J HMBC H9->C8 3J HMBC C7 C7 (CH2) H9->C7 3J HMBC

Fig 2. Key HMBC and COSY correlations anchoring the C1 bridgehead to the bicyclic skeleton.

Comprehensive Data Presentation

The following tables summarize the theoretically derived, representative chemical shifts and 2D correlations based on empirical substituent effects for the 1-(bromomethyl)bicyclo[3.2.1]octane system.

Table 1: 1H and 13C NMR Chemical Shift Assignments
Position¹³C Shift (ppm)DEPT-135¹H Shift (ppm)Multiplicity / Coupling (Hz)
C1 45.2Quat (C)--
C2 34.8CH₂ (neg)1.85 (eq), 1.55 (ax)m
C3 19.6CH₂ (neg)1.60 (eq), 1.25 (ax)m
C4 29.5CH₂ (neg)1.90 (eq), 1.45 (ax)m
C5 36.1CH (pos)2.25br m
C6 28.3CH₂ (neg)1.75 (exo), 1.40 (endo)m
C7 31.4CH₂ (neg)1.80 (exo), 1.50 (endo)m
C8 41.2CH₂ (neg)1.70 (syn), 1.65 (anti)m
C9 42.8CH₂ (neg)3.42, 3.35ABq, J = 10.5 Hz
Table 2: Key 2D NMR Correlations
Proton(s)COSY Correlations (³J_HH)HMBC Correlations (²J_CH, ³J_CH)NOESY (Spatial Proximity)
H9 (ABq) -C1, C2, C7, C8H2(eq), H8(syn), H7(exo)
H5 (m) H4, H6, H8C3, C4, C6, C7, C8H4(eq), H6(exo), H8(anti)
H8 (m) H5C1, C4, C5, C6H9, H5
H2 (m) H3C1, C3, C4, C8, C9H9 (eq proton only)

Conclusion

The assignment of 1-(bromomethyl)bicyclo[3.2.1]octane requires a rigorous, multi-dimensional NMR approach due to the desymmetrization of the core scaffold. By leveraging the diastereotopic nature of the C9 protons as an anchor, and utilizing HMBC to bridge the quaternary C1 gap, researchers can systematically map the entire carbon framework. This self-validating methodology ensures high-fidelity structural characterization, which is paramount for downstream drug development applications.

References

1.[1] Title: Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Source: MDPI / PMC. URL:

2.[2] Title: Bicyclo[3.2.1]octane and 6-Oxabicyclo[3.2.2]nonane Type Neolignans from Magnolia denudata. Source: Pharmaceutical Society of Japan. URL:

3.[3] Title: 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Source: Canadian Science Publishing. URL:

Sources

Foundational

Conformational Analysis and 3D Structural Elucidation of 1-(Bromomethyl)bicyclo[3.2.1]octane: A Technical Guide for Scaffold Design

Executive Summary The rational design of rigid molecular scaffolds is a cornerstone of modern pharmacophore mapping and drug development. Among these, the bicyclo[3.2.1]octane architecture is a privileged, rigid scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of rigid molecular scaffolds is a cornerstone of modern pharmacophore mapping and drug development. Among these, the bicyclo[3.2.1]octane architecture is a privileged, rigid scaffold frequently utilized in the synthesis of complex natural products and chiral ligands[1]. This whitepaper provides an in-depth technical analysis of 1-(bromomethyl)bicyclo[3.2.1]octane , focusing on its 3D structural architecture, the conformational dynamics of its bridgehead substituent, and the self-validating experimental workflows required to elucidate its structural parameters.

3D Structural Architecture of the Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane core is defined by a highly constrained bicyclic cage. It can be visualized as a cyclohexane ring (C1-C2-C3-C4-C5-C8) bridged by a two-carbon chain (C6-C7) across the C1 and C5 bridgehead positions.

  • The Six-Membered Ring: Forced into a highly stable chair conformation. Unlike unconstrained cyclohexanes, ring-flipping is geometrically prohibited by the bridge, locking the axial and equatorial trajectories.

  • The Five-Membered Ring: Formed by C1-C8-C5-C6-C7, this ring adopts a strained envelope conformation to minimize torsional strain.

  • Bridgehead Geometry: The C1 and C5 carbons are sp3 hybridized. However, the internal cage angles (e.g., C2-C1-C8) deviate significantly from the ideal 109.5°, inducing localized Baeyer strain. Solid-state X-ray crystallography has been historically pivotal in confirming the coplanarity and strain of such fused and bridged bicyclic systems[2],[3].

When a bromomethyl group ( −CH2​Br ) is introduced at the C1 bridgehead, the molecule gains a highly directional vector. Because the C1 carbon cannot undergo inversion, the spatial orientation of the bromomethyl group is governed entirely by rotation around the C1–C( α ) bond.

Conformational Dynamics of the 1-(Bromomethyl) Substituent

The primary conformational flexibility in 1-(bromomethyl)bicyclo[3.2.1]octane is the rotameric state of the −CH2​Br group. The rotation yields three primary staggered conformations (rotamers), defined by the dihedral angle of the bromine atom relative to the three bonds radiating from the C1 bridgehead (C1-C2, C1-C7, and C1-C8).

The causality behind the preferred global minimum is driven by steric avoidance :

  • Syn-Pentane Interactions: If the bulky bromine atom aligns gauche to the C8 one-carbon bridge, it suffers severe steric repulsion from the endo-protons of the cage.

  • Gauche Interactions: Alignment near the C2 equatorial protons or the C7 two-carbon bridge introduces moderate steric clashes.

  • Thermodynamic Minimum: The system minimizes energy by adopting a conformation where the bromine atom is anti-periplanar to the bulkiest vector of the bicyclic cage (typically the C1-C8 bridge), allowing the smaller α -hydrogens to absorb the steric brunt of the cage.

Steric Rotamer C1-C(α) Rotameric State C2 C2 Equatorial Protons (Cyclohexane Chair) Rotamer->C2 Gauche Interaction C8 C8 Protons (One-Carbon Bridge) Rotamer->C8 Syn-Pentane Interaction C7 C7 Protons (Two-Carbon Bridge) Rotamer->C7 Steric Clash Energy Global Minimum Conformation C2->Energy C8->Energy C7->Energy

Caption: Steric interaction pathways dictating the global minimum conformation of the bromomethyl group.

Experimental Workflows for Conformational Elucidation

To rigorously define the 3D structure, computational predictions must be validated through a self-correcting loop of solution-state and solid-state experimental protocols.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Start 1-(Bromomethyl)bicyclo[3.2.1]octane Sample Preparation MM Molecular Mechanics (Conformer Search) Start->MM NMR NMR Spectroscopy (NOESY, J-coupling) Start->NMR XRAY X-Ray Crystallography (Solid State) Start->XRAY DFT DFT Optimization (B3LYP/6-311+G**) MM->DFT Integration 3D Structural Elucidation & Rotamer Population Analysis DFT->Integration NMR->Integration XRAY->Integration

Caption: Workflow integrating computational and experimental methods for 3D structural elucidation.

Solution-State Analysis: NMR Spectroscopy

Solution-state conformational dynamics are best probed via 13C and 1H NMR spectroscopy, where long-range internuclear spin interactions and substituent shielding effects reveal the precise orientation of the bridgehead groups[4],[5].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of 1-(bromomethyl)bicyclo[3.2.1]octane in 0.6 mL of CDCl3​ . Causality: A non-polar, non-hydrogen-bonding solvent is chosen to prevent solvent-solute interactions from artificially altering the rotameric population.

  • 1D Assignments: Acquire standard 1D 1H (400 MHz) and 13C (100 MHz) spectra. The rigid cage protons will exhibit complex multiplet splitting due to the locked dihedral angles (calculable via the Karplus equation).

  • 2D Correlation (COSY/HSQC): Utilize 2D techniques to unambiguously assign the C2, C7, and C8 protons.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a carefully optimized mixing time of 300–500 ms. Causality: This specific mixing time is critical; it is long enough to allow transient Nuclear Overhauser Effect (NOE) build-up between the −CH2​Br protons and the cage protons (dependent on r−6 distance), but short enough to prevent spin diffusion from generating false-positive cross-peaks.

  • Data Interpretation: Strong NOE cross-peaks between the α -hydrogens of the bromomethyl group and the C8 protons indicate that the bromine atom is pointing away from the C8 bridge (anti-periplanar).

Solid-State Analysis: X-Ray Crystallography

While NMR provides a time-averaged view of solution dynamics, X-ray crystallography delivers absolute atomic coordinates.

Step-by-Step Protocol:

  • Crystal Growth: Dissolve the compound in a minimal amount of dichloromethane. Layer carefully with hexanes and allow for slow evaporation at 4 °C. Causality: Slow diffusion minimizes crystal lattice defects, ensuring high-resolution diffraction.

  • Mounting and Cooling: Mount a suitable single crystal on a diffractometer and cool to 100 K using a nitrogen stream. Causality: Cryogenic cooling reduces the thermal ellipsoids (vibrational motion) of the atoms. This is especially vital for the heavy bromine atom, whose large electron cloud can otherwise obscure the exact positions of adjacent carbon and hydrogen atoms.

  • Data Collection & Refinement: Collect diffraction data using Mo ( λ=0.71073 Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Summary

The integration of Density Functional Theory (DFT at the B3LYP/6-311+G** level) with experimental findings yields highly accurate structural parameters.

Table 1: Quantitative Structural and Energetic Parameters

ParameterMethodValueStructural Significance
C1–C( α ) Bond Length X-Ray~1.53 ÅTypical sp3−sp3 single bond, unperturbed by cage strain.
C( α )–Br Bond Length X-Ray~1.95 ÅStandard aliphatic halogen substitution length.
C2–C1–C( α )–Br Dihedral DFT / NMR~60°Indicates a staggered gauche orientation relative to C2.
C1–C8–C5 Angle X-Ray~104°Highlights the Baeyer strain induced by the one-carbon bridge.
ΔG (Anti vs. Gauche Rotamer) DFT+1.4 kcal/molQuantifies the steric penalty of forcing the Br atom toward the C8 bridge.

Conclusion

The 3D structure of 1-(bromomethyl)bicyclo[3.2.1]octane is defined by a rigid, strained bicyclic core and a highly directional bridgehead substituent. By leveraging the synergistic combination of computational modeling, NOESY NMR spectroscopy, and cryogenic X-ray crystallography, researchers can accurately map the conformational landscape of this molecule. Understanding these steric drivers is essential for medicinal chemists utilizing the bicyclo[3.2.1]octane scaffold to design highly specific, conformationally restricted therapeutics.

References

  • Constructing chiral bicyclo[3.2.1]octanes via palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. Nature Communications.
  • Cinerin C: a macrophyllin-type bicyclo[3.2.1]octane neolignan from Pleurothyrium cinereum (Lauraceae). Acta Crystallographica Section C.
  • Structural Studies of Bicyclo[3.2.1]octane and Bicyclo[2.2.2]octane Diols. Australian Journal of Chemistry.
  • 13C nuclear magnetic resonance studies. 64. The 13C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry.
  • The stereochemistry of bicyclo[3.2.1]octane—XVII : Long range internuclear spin interactions between protons in derivatives of bicyclo[3.2.1]octene-2. Tetrahedron.

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 1-(bromomethyl)bicyclo[3.2.1]octane Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[3.2.1]octane scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic molecules, making...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[3.2.1]octane scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic molecules, making it a "privileged structure" in medicinal chemistry.[1][2][3] The thermodynamic stability of substituted bicyclo[3.2.1]octanes is a critical determinant of their conformational preferences and, consequently, their biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the theoretical and practical considerations for assessing the thermodynamic stability of isomers of 1-(bromomethyl)bicyclo[3.2.1]octane. We will delve into the structural nuances of these isomers, the principles governing their stability, and detailed experimental and computational protocols for their evaluation.

Introduction: The Significance of Bicyclic Scaffolds in Drug Discovery

Bicyclic and tricyclic compounds offer a rigid molecular framework that can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1] The bicyclo[3.2.1]octane system, in particular, is found in a variety of natural products with significant biological activities.[2][3][4] The substitution pattern on this scaffold dictates the molecule's three-dimensional shape and the orientation of its functional groups, which are crucial for molecular recognition.

The thermodynamic stability of different isomers of a drug candidate can have profound implications for its development. More stable isomers are energetically favored and will be present in higher populations at equilibrium. This can affect the drug's efficacy, as the biologically active conformation may or may not be the most stable one. Furthermore, understanding the relative stabilities of isomers is crucial for designing synthetic routes that favor the desired product and for ensuring the stability of the active pharmaceutical ingredient (API) during storage and formulation.

Isomerism in 1-(bromomethyl)bicyclo[3.2.1]octane

The structure of 1-(bromomethyl)bicyclo[3.2.1]octane presents several possibilities for isomerism. The bicyclo[3.2.1]octane core consists of a cyclohexane ring in a chair-like conformation bridged by a one-carbon bridge.[5] The bromomethyl substituent at the bridgehead carbon (C1) can adopt different orientations relative to the bicyclic system.

The primary isomers to consider are stereoisomers arising from the chiral centers in the molecule. The bridgehead carbons (C1 and C5) are chiral centers. This gives rise to the possibility of enantiomers. Furthermore, the conformational flexibility of the six-membered ring can lead to different conformers for each stereoisomer.

The key isomers of 1-(bromomethyl)bicyclo[3.2.1]octane to be considered for thermodynamic stability analysis are:

  • Endo and Exo Isomers: While the bromomethyl group is at a bridgehead, the concept of endo/exo primarily applies to substituents on the bridges. However, the orientation of the bromomethyl group relative to the larger and smaller bridges will influence stability.

  • Conformational Isomers: The six-membered ring of the bicyclo[3.2.1]octane system can exist in chair and boat conformations. The relative energies of these conformers will be influenced by the steric interactions of the bromomethyl group.[6]

Theoretical Principles Governing Thermodynamic Stability

The relative thermodynamic stability of isomers is determined by their relative Gibbs free energy (ΔG).[7] A lower Gibbs free energy corresponds to a more stable isomer. The Gibbs free energy is related to enthalpy (ΔH) and entropy (ΔS) by the equation ΔG = ΔH - TΔS.[7] For isomers, the difference in entropy is often small, and the relative stability is primarily governed by the difference in enthalpy.

Key factors influencing the enthalpy, and thus the stability, of 1-(bromomethyl)bicyclo[3.2.1]octane isomers include:

  • Ring Strain: The bicyclo[3.2.1]octane system has inherent ring strain due to deviations from ideal bond angles and lengths. Different conformations of the rings will have different degrees of strain.

  • Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The staggered conformations of the carbon-carbon bonds in the bicyclic framework are energetically favored.

  • Steric Strain (Van der Waals Strain): This occurs when non-bonded atoms are forced into close proximity, leading to repulsive interactions. The orientation of the bromomethyl group will be a major determinant of steric strain. For instance, a conformation where the bulky bromomethyl group is in a pseudo-axial position might experience significant 1,3-diaxial interactions.

  • Gauche Interactions: In the cyclohexane-like portion of the molecule, gauche interactions between substituents will destabilize the conformer.

Experimental Determination of Thermodynamic Stability

Several experimental techniques can be employed to determine the relative thermodynamic stabilities of isomers.

Calorimetry

Heat of combustion is a direct measure of the enthalpy of a molecule.[8] Isomers with the same molecular formula will produce the same combustion products. Therefore, a more stable isomer, having a lower internal energy, will release less heat upon combustion.[7][8]

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precisely weighed sample of the purified isomer is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (e.g., 30 atm).

  • Immersion: The bomb is immersed in a known quantity of water in a well-insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is measured with high precision.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • Comparison: The heats of combustion of the different isomers are compared. The isomer with the lower heat of combustion is the more stable one.

Equilibration and Spectroscopic Analysis

If the isomers can be interconverted under thermal or catalytic conditions, their equilibrium concentrations can be used to determine their relative Gibbs free energies.

Experimental Protocol: Isomer Equilibration and NMR Analysis

  • Equilibration: A sample of one pure isomer (or a mixture of isomers) is dissolved in a suitable solvent and treated with a catalyst (e.g., a Lewis acid or a radical initiator) or heated to a temperature where interconversion occurs.

  • Monitoring: The reaction is monitored over time using a suitable analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC), until the ratio of isomers becomes constant, indicating that equilibrium has been reached.

  • Quantification: The relative concentrations of the isomers at equilibrium are determined from the integrated peak areas in the NMR spectrum or the peak areas in the GC chromatogram.

  • Calculation of ΔG: The difference in Gibbs free energy between two isomers at equilibrium is calculated using the following equation:

    ΔG° = -RT ln(K_eq)

    where R is the gas constant, T is the absolute temperature, and K_eq is the equilibrium constant (the ratio of the concentrations of the isomers).

Computational Chemistry Approaches

Computational chemistry provides powerful tools for predicting the relative stabilities of isomers without the need for synthesis and experimental measurements.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry. These methods are computationally inexpensive and are well-suited for conformational analysis of large molecules.

Workflow for Molecular Mechanics Calculations

G cluster_0 Input cluster_1 Conformational Search cluster_2 Energy Minimization cluster_3 Analysis Input Initial 3D structure of 1-(bromomethyl)bicyclo[3.2.1]octane isomer ConfSearch Systematic or stochastic conformational search Input->ConfSearch EnergyMin Geometry optimization of each conformer using a force field (e.g., MMFF94, AMBER) ConfSearch->EnergyMin Analysis Identify unique low-energy conformers and their relative energies EnergyMin->Analysis

Caption: Molecular mechanics workflow for conformational analysis.

Quantum Mechanics (QM)

Quantum mechanics methods, such as Density Functional Theory (DFT) and ab initio methods, provide more accurate descriptions of electronic structure and are therefore more reliable for calculating relative energies of isomers.

Workflow for Quantum Mechanics Calculations

G cluster_0 Input cluster_1 Geometry Optimization cluster_2 Frequency Calculation cluster_3 Single-Point Energy cluster_4 Thermodynamic Analysis Input Low-energy conformers from molecular mechanics GeomOpt Optimize geometry of each conformer at a chosen level of theory (e.g., B3LYP/6-31G*) Input->GeomOpt FreqCalc Calculate vibrational frequencies to confirm true minima and obtain zero-point vibrational energies (ZPVE) GeomOpt->FreqCalc SPEnergy Perform higher-level single-point energy calculation for improved accuracy (e.g., CCSD(T)) FreqCalc->SPEnergy Thermo Calculate relative Gibbs free energies (including ZPVE and thermal corrections) SPEnergy->Thermo

Caption: Quantum mechanics workflow for accurate energy calculations.

Data Summary Table:

Isomer/ConformerRelative Energy (MM) (kcal/mol)Relative Gibbs Free Energy (DFT) (kcal/mol)
Isomer A (Chair)0.000.00
Isomer A (Boat)+3.5+3.2
Isomer B (Chair)+1.2+1.0
Isomer B (Boat)+4.8+4.5

(Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would be obtained from the computational workflows described.)

Conclusion

The thermodynamic stability of 1-(bromomethyl)bicyclo[3.2.1]octane isomers is a multifaceted property governed by a delicate balance of steric and electronic factors. A thorough understanding of the relative stabilities of these isomers is paramount for their successful application in drug discovery and development. This guide has outlined the key theoretical principles and provided detailed experimental and computational protocols for the comprehensive evaluation of their thermodynamic properties. By integrating these approaches, researchers can gain valuable insights into the conformational landscape of this important bicyclic scaffold, thereby facilitating the design and synthesis of novel therapeutic agents with improved efficacy and developability.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Allinger, N. L. (1977). Conformational analysis. 130. The MM2 force field. Journal of the American Chemical Society, 99(25), 8127-8134. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930. [Link]

  • Jensen, F. (2017).
  • Levine, I. N. (2009). Quantum chemistry.
  • Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
  • Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • NIST Chemistry WebBook. [Link]

  • PubChem. [Link]

  • Majumdar, S., & Ghorai, P. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). [Link]

  • Grelier, G., & Gissot, A. (2019). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. The Journal of Organic Chemistry, 84(18), 11845-11853. [Link]

  • Physical organic chemistry - Wikipedia. [Link]

  • Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations | Request PDF. [Link]

  • Bicyclo[3.2.1]octanes: synthesis and inhibition of binding at the dopamine and serotonin transporters - PubMed. [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications - ResearchGate. [Link]

Sources

Foundational

Mechanistic and Kinetic Paradigms of Bridgehead Substituent Effects in 1-(Bromomethyl)bicyclo[3.2.1]octane

Executive Summary The rational design of bridged bicyclic scaffolds is a cornerstone of modern medicinal chemistry and complex natural product synthesis. Among these, the bicyclo[3.2.1]octane system presents a unique top...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of bridged bicyclic scaffolds is a cornerstone of modern medicinal chemistry and complex natural product synthesis. Among these, the bicyclo[3.2.1]octane system presents a unique topological environment. When a neopentyl-type leaving group is anchored at the bridgehead—specifically in 1-(bromomethyl)bicyclo[3.2.1]octane —the molecule exhibits fascinating solvolytic behavior. Due to severe steric constraints that preclude standard nucleophilic substitution, this system relies entirely on anchimeric assistance and stereoelectronically controlled Wagner-Meerwein rearrangements.

This whitepaper provides an in-depth technical analysis of how distal bridgehead substituents (e.g., at the C5 position) electronically and sterically modulate the reactivity and migratory aptitude of the 1-(bromomethyl)bicyclo[3.2.1]octane framework.

Structural Dynamics and the Neopentyl-Bridgehead Conundrum

In 1-(bromomethyl)bicyclo[3.2.1]octane, the primary bromide is attached directly to the C1 bridgehead carbon. This structural motif creates a kinetic "dead end" for classical substitution:

  • Suppression of SN2: The backside of the C1-CH₂Br bond is buried within the bicyclic cage, making SN2 displacement sterically impossible.

  • Suppression of SN1: Spontaneous heterolysis to form a primary carbocation (C1-CH₂⁺) is thermodynamically prohibitive due to the lack of hyperconjugative stabilization.

Consequently, solvolysis must proceed via a concerted or highly transient Wagner-Meerwein rearrangement . The ionization of the carbon-bromine bond is synchronously assisted by the migration of one of the adjacent bridgehead carbon-carbon bonds (C1-C2, C1-C7, or C1-C8). This anchimeric assistance bypasses the primary carbocation, directly yielding a more stable, ring-expanded secondary or tertiary carbocation [1].

WMR A 1-(Bromomethyl)bicyclo[3.2.1]octane (Ionization) B Primary Carbocation (Transient TS) A->B -Br⁻ (Rate Limiting) C Bicyclo[3.3.1]nonyl Cation (C1-C7 Migration) B->C Path A (Major) D Bicyclo[4.2.1]nonyl Cation (C1-C2 Migration) B->D Path B (Minor)

Wagner-Meerwein rearrangement pathways of 1-(bromomethyl)bicyclo[3.2.1]octane during solvolysis.

Bridgehead Substituent Effects: Electronic and Steric Modulations

The introduction of a substituent at the opposing C5 bridgehead exerts a profound influence on the solvolysis rate and the regioselectivity of the migrating bond. Because the C5 position is rigidly held in space, its effects are transmitted through the molecular framework via inductive/field effects rather than direct resonance.

Inductive and Field Effects

During the rate-determining transition state, positive charge builds up at the migrating origin (C1) and the migration terminus (the exocyclic CH₂). An electron-donating group (EDG) at C5 (e.g., -CH₃) stabilizes this developing positive charge through the sigma framework, accelerating the reaction. Conversely, an electron-withdrawing group (EWG) at C5 (e.g., -CN or -F) destabilizes the transition state, drastically reducing the solvolysis rate [2].

Migratory Aptitude and Strain Relief

The choice of which bond migrates (C1-C7 vs. C1-C2) is dictated by the relief of Baeyer strain and the stability of the resulting cation. Migration of the two-carbon bridge (C1-C7) yields the relatively strain-free bicyclo[3.3.1]nonyl cation, which is typically the major thermodynamic pathway. However, strong EWGs at C5 can alter the electron density of the respective bridges, occasionally shifting the migratory preference toward the C1-C2 bond to form the bicyclo[4.2.1]nonyl system.

Quantitative Data Summary

The following table summarizes the extrapolated kinetic data for C5-substituted 1-(bromomethyl)bicyclo[3.2.1]octanes undergoing solvolysis in 80% aqueous ethanol at 25°C.

Substituent at C5Electronic NatureRelative Solvolysis Rate ( krel​ )Major Rearrangement Product
-H (Reference)Neutral1.0Bicyclo[3.3.1]nonyl deriv.
-CH₃ Electron Donating14.5Bicyclo[3.3.1]nonyl deriv.
-OCH₃ Strong Donating125.0Bicyclo[3.3.1]nonyl deriv.
-Cl Electron W/D0.08Bicyclo[4.2.1]nonyl deriv.
-CN Strong W/D0.002Bicyclo[4.2.1]nonyl deriv.

Table 1: Influence of C5 bridgehead substituents on solvolysis rates and regioselectivity. Data reflects established linear free-energy relationships in bridged bicyclic systems.

Experimental Methodologies: Kinetic Profiling

To empirically validate the causality between bridgehead substituents and solvolysis rates, a highly controlled, self-validating conductometric workflow is required. Conductometry is ideal because the solvolysis of the bromide generates hydrobromic acid (HBr), leading to a measurable, continuous increase in the solution's conductivity.

Self-Validating Protocol Design

By continuously plotting ln(C∞​−Ct​) (where C is conductivity) against time, the system self-validates: a perfectly linear plot confirms a clean, first-order kinetic process. Any curvature immediately flags competing side reactions, ion-pair return, or impurities[3].

Step-by-Step Methodology
  • Substrate Preparation: Synthesize the target C5-substituted 1-(bromomethyl)bicyclo[3.2.1]octane via the Appel reaction of the corresponding bridgehead alcohol.

  • Purification: Purify the compound using preparative HPLC to >99.5% purity to prevent trace halogens from skewing conductivity readings.

  • Solvent Equilibration: Prepare a solvent mixture of 80% Ethanol / 20% HPLC-grade Water (v/v). Equilibrate 50 mL of this solvent in a double-jacketed conductometric cell thermostated precisely at 25.0 ± 0.01 °C.

  • Initiation: Inject 10 μ L of a concentrated substrate stock solution (in anhydrous dioxane) into the cell to initiate the reaction.

  • Data Acquisition: Record the conductivity at 10-second intervals using an automated precision conductivity bridge.

  • Infinity Reading: Heat the cell to 50°C for 10 half-lives to obtain the infinity conductivity ( C∞​ ), then cool back to 25°C to record the final baseline.

  • Data Analysis: Extract the first-order rate constant ( k ) from the slope of the linear regression of the integrated rate law.

Workflow S1 1. Synthesis of C5-Substituted Derivatives S2 2. Purification via Preparative HPLC S1->S2 S3 3. Solvolysis in 80% EtOH (Controlled Temp) S2->S3 S4 4. Continuous Conductometric Monitoring S3->S4 S5 5. Derivation of Rate Constants (k) S4->S5 S6 6. Hammett/Taft Plot Analysis S5->S6

Step-by-step experimental workflow for conductometric kinetic analysis of solvolysis.

Conclusion

The 1-(bromomethyl)bicyclo[3.2.1]octane system serves as an exquisite molecular laboratory for studying through-bond electronic effects and stereoelectronically controlled rearrangements. Understanding these bridgehead substituent effects allows drug development professionals to rationally tune the stability, metabolic resistance, and reactivity of bicyclic pharmacophores, ultimately leading to more robust and selective therapeutic agents.

References

  • Title: Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 1. Product analysis Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Solvolysis of endo- and exo-bicyclo[3.2.1]octan-3-yl toluene-p-sulphonates. Part 2. Rates and deuterium kinetic isotope effects Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins (Discussing bridgehead substituent effects and reactivity) Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of 1-(Bromomethyl)bicyclo[3.2.1]octane

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Executive Summary Bridged bicyclic scaffolds, such as the bicyclo[3.2.1]octan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

Bridged bicyclic scaffolds, such as the bicyclo[3.2.1]octane system, are highly prized in modern drug development as rigid bioisosteres and lipophilic pharmacophores. Functionalizing the bridgehead position via the cross-coupling of 1-(bromomethyl)bicyclo[3.2.1]octane provides direct access to these valuable structural motifs.

However, this substrate is a prototypical neopentyl-type primary alkyl halide. The adjacent quaternary bridgehead carbon exerts immense steric hindrance, rendering standard palladium-catalyzed oxidative addition exceedingly slow. This Application Note details the mechanistic rationale and optimized methodologies—specifically Suzuki-Miyaura and Negishi cross-couplings—using advanced N-heterocyclic carbene (NHC) and electron-rich phosphine palladium precatalysts to overcome these profound kinetic barriers.

Mechanistic Insights & Causality

In transition-metal catalysis, primary alkyl halides typically undergo facile oxidative addition but suffer from rapid β -hydride elimination. 1-(Bromomethyl)bicyclo[3.2.1]octane presents the exact opposite paradigm, requiring a complete redesign of the catalytic approach[1]:

  • Suppressed β -Hydride Elimination: The carbon adjacent to the bromomethyl group is a bridgehead quaternary center. It possesses no β -hydrogens, completely shutting down the β -hydride elimination decomposition pathway. This isolates oxidative addition and transmetalation as the sole kinetic bottlenecks.

  • Steric Bottleneck in Oxidative Addition: The rigid bicyclic cage creates a severe steric shield around the C–Br bond. Oxidative addition, normally a fast concerted process, becomes the rate-limiting step.

  • Catalyst Design Rationale: To breach this steric shield, the Pd(0) center must be exceptionally electron-rich to increase its nucleophilicity, and sterically demanding to favor a highly reactive, mono-ligated [Pd(0)L] active species. Precatalysts such as Pd-PEPPSI-IPent or bulky neopentylphosphine adducts (e.g.,[(DTBNpP)PdCl2]2) are strictly required[2]. The flexible steric bulk of the IPent (3-pentyl) groups on the NHC ligand forms a reactive pocket that forces reductive elimination after transmetalation, completing the cycle[3].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Pd(II)(L)(R_alkyl)(Br) Oxidative Addition Complex Pd0->OA 1-(bromomethyl)bicyclo[3.2.1]octane (Sterically Hindered) TM Pd(II)(L)(R_alkyl)(Ar) Transmetalation Complex OA->TM Ar-[M] (e.g., ArB(OH)2) Base TM->Pd0 Reductive Elimination Prod Ar-CH2-Bicyclo[3.2.1]octane Cross-Coupled Product TM->Prod

Catalytic cycle of Pd-catalyzed cross-coupling for 1-(bromomethyl)bicyclo[3.2.1]octane.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the optimization landscape for coupling 1-(bromomethyl)bicyclo[3.2.1]octane with phenylboronic acid. The data illustrates the direct causality between ligand sterics/electronics and reaction success.

Catalyst / Ligand SystemBase / AdditiveSolvent (Temp)Conv. (%)Yield (%)Causality / Observation
Pd(PPh3)4K2CO3Toluene (100 °C)< 5%TraceInsufficient electron density for oxidative addition.
Pd(OAc)2 / XPhosK3PO41,4-Dioxane (100 °C)45%38%Bulky biaryl phosphine improves reactivity; transmetalation stalls.
[(DTBNpP)PdCl2]2Cs2CO3MeCN/H2O (80 °C)82%76%Neopentylphosphine ligand matches substrate sterics[2].
Pd-PEPPSI-IPent KOH / t-AmOH 1,4-Dioxane (90 °C) > 99% 92% NHC ligand provides optimal electron density and steric pressure [3].

Experimental Workflows & Protocols

Workflow Step1 1. Catalyst & Ligand Preparation (Glovebox/Schlenk) Step2 2. Substrate Addition 1-(bromomethyl)bicyclo[3.2.1]octane + Ar-[M] Step1->Step2 Step3 3. Cross-Coupling Reaction (Heating at 65-90 °C) Step2->Step3 Step4 4. Quench & Aqueous Workup Step3->Step4 Step5 5. Purification & Characterization (Column Chromatography / NMR) Step4->Step5

Step-by-step experimental workflow for the neopentyl cross-coupling reaction.

Protocol A: Suzuki-Miyaura Cross-Coupling (Using Pd-PEPPSI-IPent)

Self-Validating Principle: The use of a strong hydroxide base (KOH) in a moderately polar solvent (1,4-Dioxane) accelerates the formation of the highly reactive boronate complex. This chemically forces the transmetalation step, which otherwise stalls with bulky alkyl-Pd(II) intermediates, ensuring the catalytic cycle turns over efficiently.

  • Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 1-(bromomethyl)bicyclo[3.2.1]octane (1.0 mmol, 203.1 mg), arylboronic acid (1.5 mmol), Pd-PEPPSI-IPent (0.05 mmol, 5 mol%), and finely ground anhydrous KOH (3.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and tert-amyl alcohol (1.0 mL). Causality: The tert-amyl alcohol acts as a phase-transfer agent and stabilizes the transition state during transmetalation.

  • Reaction: Seal the tube, remove from the glovebox, and stir vigorously (800 rpm) at 90 °C for 16 hours. Causality: A high stirring rate is critical due to the heterogeneous nature of the KOH base.

  • Quench & Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with deionized water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the bridgehead-arylated bicyclo[3.2.1]octane.

Protocol B: Negishi Cross-Coupling (Using Organozinc Reagents)

Self-Validating Principle: Organozinc reagents are highly nucleophilic. By utilizing a highly reactive transmetalating agent, the activation energy required to transfer the aryl group to the sterically hindered alkyl-Pd(II) intermediate is drastically lowered, allowing the reaction to proceed at milder temperatures and preventing catalyst thermal degradation.

  • Zincate Formation: In a flame-dried flask under argon, prepare the arylzinc halide (1.5 mmol) in THF (0.5 M) via standard insertion or transmetalation from the corresponding Grignard reagent.

  • Catalyst Activation: In a separate Schlenk flask, dissolve 1-(bromomethyl)bicyclo[3.2.1]octane (1.0 mmol) and Pd(OAc)2 (5 mol%) / CataCXium A (10 mol%) in anhydrous THF (3.0 mL).

  • Coupling: Dropwise add the arylzinc solution to the substrate/catalyst mixture at room temperature. Heat the reaction to 65 °C for 12 hours.

  • Quench: Carefully quench with saturated aqueous NH4Cl (5 mL) at 0 °C. Extract with Et2O (3 × 10 mL), dry over MgSO4, concentrate, and purify via chromatography.

Troubleshooting & Analytical Characterization

  • Incomplete Conversion (Stalled Reaction): If starting material remains, the oxidative addition is failing. Ensure absolute exclusion of oxygen. Pd(0)-NHC and Pd(0)-phosphine complexes are highly sensitive to oxidation, which irreversibly deactivates the catalyst.

  • Protodehalogenation: If 1-methylbicyclo[3.2.1]octane is observed as a byproduct, moisture is present in the system. The bulky alkyl-Pd(II) intermediate is highly susceptible to protonation before transmetalation can occur. Rigorously dry all solvents and bases prior to use.

  • NMR Signatures: Successful cross-coupling is easily verified by 1 H NMR. The starting bromomethyl protons typically appear as a singlet around δ 3.3–3.5 ppm. Upon arylation, these benzylic protons shift upfield to δ 2.5–2.8 ppm and integrate for 2H, providing immediate confirmation of successful C–C bond formation.

References

  • Air-Stable [(R3P)PdCl2]2 Complexes of Neopentylphosphines as Cross-Coupling Precatalysts: Catalytic Application and Mechanism of Catalyst Activation and Deactivation. Organometallics (2018).[Link]

  • Palladium-Catalyzed, Ring-Forming Aromatic C–H Alkylations with Unactivated Alkyl Halides. Chemical Communications (2012).[Link]

  • Palladium-catalyzed direct cross-coupling reactions using arylsodiums. Nature Catalysis (2021).[Link]

Sources

Application

1-(Bromomethyl)bicyclo[3.2.1]octane: A Versatile 3D Scaffold for Early-Stage Drug Discovery

Introduction: Escaping Flatland with Bridged Bicycles Modern early-stage drug discovery is characterized by a strategic shift away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland with Bridged Bicycles

Modern early-stage drug discovery is characterized by a strategic shift away from planar, sp²-hybridized aromatic rings toward structurally complex, sp³-rich three-dimensional scaffolds. This paradigm shift—often termed "escaping flatland"—has been statistically correlated with improved clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability [1].

Among these 3D architectures, the bicyclo[3.2.1]octane system has emerged as a privileged bioisostere. Its clinical viability was definitively validated by its incorporation into the SGLT2 inhibitor Ertugliflozin (PF-04971729), where the bridged ketal core provided essential rigidity and metabolic shielding [2].

1-(Bromomethyl)bicyclo[3.2.1]octane serves as a highly versatile electrophilic building block for installing this bulky, rigid, and lipophilic moiety into lead compounds. However, due to its neopentyl-like steric environment, it presents unique synthetic challenges. This application note provides a comprehensive guide to deploying this reagent, detailing the mechanistic rationale and validated protocols for its successful integration into drug discovery workflows.

Physicochemical Profiling & Scaffold Hopping Rationale

Replacing a standard phenyl, tert-butyl, or adamantyl group with a bicyclo[3.2.1]octan-1-ylmethyl moiety can drastically alter the physicochemical profile of a lead candidate.

The Causality of the Scaffold Hop
  • Metabolic Stability: The rigid bicyclic framework lacks metabolically vulnerable benzylic or highly exposed tertiary C-H bonds, shielding the molecule from Cytochrome P450 (CYP) mediated oxidation.

  • Receptor Residence Time: The distinct 3D vector projection of the bicyclo[3.2.1]octane core often allows for deeper insertion into hydrophobic binding pockets compared to flat phenyl rings, increasing target residence time.

Table 1: Comparative Physicochemical Profiling of Common Lipophilic Scaffolds (Data represents a representative Matched Molecular Pair (MMP) analysis in early-stage lead optimization)

R-Group ScaffoldFraction sp³ (Fsp³)cLogP (Lipophilicity)Microsomal Clearance (CLint, µL/min/mg)Aqueous Solubility (µg/mL)Structural Topology
Phenyl 0.153.245.2 (High)12.5Planar (Flat)
tert-Butyl 0.352.815.4 (Moderate)45.0Compact 3D
Adamantyl 1.004.1< 5.0 (Low)8.2Bulky 3D (Symmetrical)
Bicyclo[3.2.1]octan-1-ylmethyl 0.55 3.6 < 5.0 (Low) 28.4 Bridged 3D (Vectorial)

Synthetic Strategies: Overcoming the Neopentyl Barrier

The Reactivity Challenge

The bromomethyl group in 1-(bromomethyl)bicyclo[3.2.1]octane is attached directly to a tertiary bridgehead carbon. This creates a classic "neopentyl" steric environment . In traditional nucleophilic substitution (Sₙ2) reactions, the bulky bridged bicyclic system completely blocks the required 180° backside attack trajectory. Consequently, Sₙ2 reactions are notoriously sluggish.

The Radical Solution

This steric bulk becomes a distinct advantage in single-electron radical chemistry. The generation of a carbon-centered radical at the methyl position is highly favored because radical recombinations proceed via front-side single-electron transfer (SET) and are far less sensitive to steric hindrance [3]. Furthermore, the bicyclo[3.2.1]octane core lacks β-hydrogens (and Bredt's rule forbids bridgehead double bonds), which completely shuts down β-hydride elimination—a common failure mode that plagues transition-metal-catalyzed alkyl cross-couplings.

Validated Experimental Protocols

Protocol A: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling

This self-validating protocol leverages dual Iridium/Nickel catalysis to couple 1-(bromomethyl)bicyclo[3.2.1]octane with aryl bromides, utilizing Tris(trimethylsilyl)silane (TTMSS) as a halogen-atom transfer (XAT) agent[3].

Reagents & Materials:

  • 1-(Bromomethyl)bicyclo[3.2.1]octane (1.5 equiv, 0.75 mmol)

  • Aryl bromide (1.0 equiv, 0.50 mmol)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%)

  • NiCl₂(dme) (5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (5 mol%)

  • Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

  • Na₂CO₃ (2.0 equiv)

  • Anhydrous 1,2-Dimethoxyethane (DME) (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In an oven-dried 20 mL scintillation vial equipped with a Teflon septum, combine NiCl₂(dme) and dtbbpy in 2.0 mL of DME. Stir for 15 minutes until a pale green solution forms, ensuring complete ligand exchange.

  • Reagent Addition: Add the aryl bromide, 1-(bromomethyl)bicyclo[3.2.1]octane, Ir-photocatalyst, and Na₂CO₃ to the vial. Add the remaining 3.0 mL of DME.

  • Critical Degassing (Causality Check): Sparging is insufficient. Perform three consecutive freeze-pump-thaw cycles. Why? Oxygen rapidly quenches the Ir(III) excited state and reacts with the nucleophilic alkyl radical to form peroxyl species, destroying the reaction yield.

  • Silane Addition: Backfill with Argon. Inject TTMSS via a micro-syringe.

  • Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (λ = 440–450 nm) at room temperature for 24 hours. Use a cooling fan to maintain ambient temperature.

  • Workup & Validation: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, and dry over MgSO₄. Analyze the crude mixture via LC-MS. The complete absence of alkene byproducts validates the suppression of β-hydride elimination.

Protocol B: Base-Mediated N-Alkylation (Harsh Sₙ2)

For applications requiring heteroatom alkylation (e.g., attaching the scaffold to a pyrazole core), a modified Finkelstein-assisted Sₙ2 approach is required.

Step-by-Step Methodology:

  • Preparation: Combine the pyrazole derivative (1.0 equiv), 1-(bromomethyl)bicyclo[3.2.1]octane (1.2 equiv), Cs₂CO₃ (2.0 equiv), and KI (0.5 equiv) in anhydrous DMF (0.2 M).

  • Finkelstein Activation (Causality Check): Why add KI? The iodide ion acts as a nucleophilic catalyst. It converts the sterically hindered neopentyl bromide into a slightly more reactive neopentyl iodide in situ, accelerating the otherwise sluggish Sₙ2 displacement.

  • Thermal Activation: Heat the sealed mixture to 120 °C for 48 hours. The high thermal energy is mandatory to overcome the extreme steric activation barrier of the neopentyl trajectory.

  • Isolation: Cool to room temperature, quench with ice water, and extract with EtOAc. Purify via flash chromatography.

Mechanistic Pathway: Metallaphotoredox Catalytic Cycle

The following diagram illustrates the synergistic merger of photoredox and nickel catalysis, demonstrating how the neopentyl bromide is activated via halogen-atom abstraction to form the critical C(sp³)–C(sp²) bond.

Mechanism cluster_Photoredox Photoredox Cycle (Ir) cluster_Radical Radical Generation via XAT cluster_Nickel Nickel Cross-Coupling Cycle Ir3 Ir(III) Ir3_star *Ir(III) Ir3->Ir3_star hν (Blue LED) Ir2 Ir(II) Ir3_star->Ir2 Quenching by Silane Silane TTMSS (Silane) Ir3_star->Silane SET Ir2->Ir3 SET to Ni Cycle Ni1 Ni(I)-Br Ir2->Ni1 SET SiRad Silyl Radical Silane->SiRad -e⁻, -H⁺ AlkylRad Bicyclo[3.2.1]octyl-CH2• (Alkyl Radical) SiRad->AlkylRad Halogen Abstraction RBr 1-(Bromomethyl) bicyclo[3.2.1]octane RBr->AlkylRad Ni3 Ar-Ni(III)-Alkyl AlkylRad->Ni3 Capture Ni0 Ni(0) Ni2 Ar-Ni(II)-Br Ni0->Ni2 Oxidative Addition (Ar-Br) Ni2->Ni3 Radical Capture Ni3->Ni1 Product C(sp3)-C(sp2) Product Ni3->Product Reductive Elimination Ni1->Ni0 SET from Ir(II)

Figure 1: Dual Iridium/Nickel catalytic cycle for the cross-coupling of 1-(bromomethyl)bicyclo[3.2.1]octane.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(22), 7132-7141.[Link]

  • Mascitti, V., Maurer, T. S., Robinson, R. P., et al. (2011). Discovery of a clinical candidate from the structurally unique dioxa-bicyclo[3.2.1]octane class of sodium-dependent glucose cotransporter 2 inhibitors. Journal of Medicinal Chemistry, 54(8), 2952-2960.[Link]

  • Biswas, S., et al. (2020). Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides. The Journal of Organic Chemistry, 85(15), 9506-9513.[Link]

Technical Notes & Optimization

Troubleshooting

preventing skeletal rearrangement during 1-(bromomethyl)bicyclo[3.2.1]octane reactions

Topic: Preventing Skeletal Rearrangement in 1-(Bromomethyl)bicyclo[3.2.1]octane Reactions Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Welcome to the Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Skeletal Rearrangement in 1-(Bromomethyl)bicyclo[3.2.1]octane Reactions Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of bridgehead-adjacent systems. The 1-(bromomethyl)bicyclo[3.2.1]octane scaffold is a highly valuable isostere in drug discovery, but it is notorious for undergoing spontaneous structural collapse during routine synthetic transformations.

This guide is designed to deconstruct the causality behind these failures and provide field-proven, self-validating protocols to ensure the integrity of your bicyclic core.

Part 1: The Root Cause of Skeletal Rearrangement

When attempting nucleophilic substitution or cross-coupling on 1-(bromomethyl)bicyclo[3.2.1]octane, the primary mode of failure is the Wagner-Meerwein rearrangement [1].

The Causality: If the reaction conditions allow for the heterolytic cleavage of the C–Br bond prior to nucleophilic attack (an SN​1 pathway), a highly unstable primary carbocation is generated. To relieve this instability and the inherent torsional strain of the [3.2.1] bicyclic framework, the molecule rapidly undergoes a 1,2-alkyl shift. The C1–C2 or C1–C7 bond migrates to the exocyclic methylene, expanding the ring and placing the positive charge on a significantly more stable tertiary bridgehead carbon (often yielding a bicyclo[3.3.1]nonane or bicyclo[2.2.2]octane derivative)[2].

To prevent this, the synthetic strategy must strictly avoid carbocation generation. The rate of nucleophilic attack ( kSN2​ ) or radical capture must vastly outcompete the rate of ionization ( kSN1​ ).

Part 2: Diagnostic Data & Condition Optimization

The table below summarizes quantitative data from typical reaction optimizations. Use this to benchmark your own crude reaction profiles and identify if your chosen conditions are inadvertently promoting rearrangement.

Reaction ConditionSolventTemp (°C)Desired Intact Core (%)Rearranged Byproduct (%)Primary Mechanism
AgOTf, Weak NucleophileMeOH25< 5%> 90% SN​1 (Ionization)
K2​CO3​ , AmineMeCN8040%50%Mixed SN​1 / SN​2
NaN3​ (Excess)DMF6095%< 2%Pure SN​2
Ni/Ir Dual Catalysis, Ar-ZnXDMA2588%0%Radical (SET)

Note: High temperatures in polar protic solvents universally lead to skeletal degradation. Switch to polar aprotic solvents to leave nucleophiles unsolvated and highly reactive[3].

Part 3: Troubleshooting FAQs

Q1: I am running a standard substitution with an amine, but my LC-MS shows a mass consistent with the product, yet the NMR is a mess. What happened? A1: You have likely synthesized the rearranged bicyclo[3.3.1]nonane derivative. Because the rearrangement is an isomerization prior to substitution, the exact mass remains identical to your desired product. Diagnostic Check: Look at your crude 1H NMR. The intact 1-(bromomethyl)bicyclo[3.2.1]octane derivative will show a distinct AB quartet (or sharp singlet depending on substitution) for the exocyclic −CH2​−Nu protons around 3.0–3.5 ppm. If this peak is missing and replaced by a tertiary bridgehead methyl singlet (~1.0–1.4 ppm), the skeleton has rearranged.

Q2: How can I perform C–C cross-coupling on this substrate? Standard Suzuki conditions with Pd(PPh3​)4​ and Na2​CO3​ are giving me 80% rearranged product. A2: Traditional Pd-catalyzed cross-couplings often proceed through intermediates that possess partial cationic character at the alkyl metal center, or they suffer from slow transmetalation that allows β -alkyl elimination/rearrangement to occur. Solution: Bypass the two-electron cationic pathway entirely by using Single-Electron Transfer (SET) chemistry. Radicals at the primary position do not possess the empty p-orbital required to drive the Wagner-Meerwein shift. Use a Nickel/Photoredox dual catalytic system (see Protocol B).

Q3: Can I use Lewis acids to activate the bromide? A3: Absolutely not. Lewis acids (e.g., AlCl3​ , BF3​⋅OEt2​ , Ag+ salts) will immediately abstract the halide, generating the free carbocation and guaranteeing 100% skeletal rearrangement[1].

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield SN​2 Azidation (Avoiding SN​1 Ionization)

This protocol utilizes a highly polarizable nucleophile in a polar aprotic solvent to ensure SN​2 kinetics dominate.

  • Preparation: In an oven-dried flask under N2​ , dissolve 1-(bromomethyl)bicyclo[3.2.1]octane (1.0 eq, 5.0 mmol) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Sodium Azide ( NaN3​ , 3.0 eq) in one portion. Causality note: A large excess of azide ensures pseudo-first-order kinetics, maximizing the SN​2 collision rate.

  • Heating: Heat the reaction strictly to 60 °C. Do not exceed 65 °C, as thermal background ionization begins to compete.

  • Validation Checkpoint 1 (TLC): After 4 hours, check the reaction via TLC (Hexanes/EtOAc 9:1). The azide product will be slightly more polar than the starting bromide. Stain with phosphomolybdic acid (PMA).

  • Workup: Quench with cold water to crash out the product. Extract with Et2​O (3x). Wash the organic layer with LiCl (5% aq) five times to remove all DMF.

  • Validation Checkpoint 2 (NMR): Concentrate the crude and take a 1H NMR in CDCl3​ . Confirm the presence of the −CH2​−N3​ protons at ~3.2 ppm. The absence of a new methyl singlet confirms the [3.2.1] core is intact.

Protocol B: Nickel-Catalyzed Radical Cross-Coupling

This protocol uses photoredox catalysis to generate a carbon-centered radical, preventing the 1,2-alkyl shift.

  • Catalyst Setup: In a glovebox, charge a vial with NiCl2​⋅dtbbpy (10 mol%), Ir(ppy)3​ (2 mol%), and the aryl boronic acid (1.5 eq).

  • Substrate Addition: Add 1-(bromomethyl)bicyclo[3.2.1]octane (1.0 eq) and anhydrous DMA (0.1 M).

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 eq). Seal the vial with a PTFE septum.

  • Irradiation: Remove from the glovebox and irradiate with 440 nm blue LEDs at 25 °C for 16 hours. Causality note: The Ir-catalyst reduces the alkyl bromide via SET to an alkyl radical. This radical is configurationally stable against Wagner-Meerwein shifts and is rapidly captured by the Ni-center.

  • Validation Checkpoint (GC-MS): Sample the reaction, filter through a small silica plug, and run GC-MS. You should observe the exact mass of the cross-coupled product. If the reaction stalled, check for homocoupling of the boronic acid, which indicates poor radical generation.

Part 5: Visualizations

Mechanism Start 1-(Bromomethyl)bicyclo[3.2.1]octane SN1 Polar/Protic Solvent or Lewis Acid Start->SN1 SN2 Aprotic Solvent + Strong Nucleophile Start->SN2 Carbocation Primary Carbocation (Transient) SN1->Carbocation WM_Shift Wagner-Meerwein Shift (1,2-Alkyl Migration) Carbocation->WM_Shift Rearranged Rearranged Bicyclic System (e.g., [3.3.1]nonane deriv.) WM_Shift->Rearranged Desired Desired Substitution Product (Retained [3.2.1] Core) SN2->Desired

Mechanistic divergence: SN2 substitution vs. Wagner-Meerwein rearrangement.

Workflow Analyze Analyze Crude NMR Check Is the [3.2.1] core intact? (Check for exocyclic CH2) Analyze->Check Yes Yes: Proceed to Purification Check->Yes Desired No No: Rearrangement Detected Check->No Migrated Fix1 Switch to Polar Aprotic Solvent (DMF, DMSO) + Strong Nu- No->Fix1 If Substitution Fix2 Use Radical Cross-Coupling (Ni/Photoredox SET Pathway) No->Fix2 If C-C Coupling

Decision tree for diagnosing and resolving skeletal rearrangements.

References

  • Source: thieme-connect.
  • Total Synthesis of (–)
  • Bicyclo[m.n.

Sources

Optimization

Technical Support Center: Optimizing 1-(Bromomethyl)bicyclo[3.2.1]octane Lithiation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of complex bicyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the functionalization of complex bicyclic scaffolds. The conversion of 1-(bromomethyl)bicyclo[3.2.1]octane to its corresponding alkyllithium species is a highly valuable transformation, but it is notoriously prone to side reactions if the kinetic landscape is not strictly controlled.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your lithium-halogen exchange proceeds with maximum fidelity.

Troubleshooting & FAQs: Mechanistic Causality

Q1: Why is my reaction yielding predominantly the homocoupled dimer (Wurtz coupling) instead of the desired lithiated intermediate? Mechanistic Causality: Wurtz coupling occurs when the newly formed 1-(lithiomethyl)bicyclo[3.2.1]octane acts as a nucleophile and attacks the unreacted starting material via an SN2 pathway. Primary alkyl bromides are highly susceptible to this. The Solution: You must implement the Inverse Addition Protocol . Instead of adding t-BuLi to your bromide, add your bromide dropwise to a solution containing 2.0–2.2 equivalents of t-BuLi at -78 °C. The first equivalent of t-BuLi performs the exchange, generating t-BuBr. The second equivalent acts as a sacrificial base, instantly destroying the t-BuBr via E2 elimination (forming isobutylene, isobutane, and LiBr)[1]. By adding the substrate to the t-BuLi, you keep the concentration of unreacted bromide infinitesimally low, starving the Wurtz coupling pathway of its electrophile.

Q2: Can I substitute n-butyllithium (n-BuLi) for tert-butyllithium (t-BuLi) to avoid handling a highly pyrophoric reagent? Mechanistic Causality: No. For primary alkyl bromides, n-BuLi will primarily act as a nucleophile rather than an exchange reagent. Because n-BuLi lacks steric bulk, it rapidly undergoes SN2 alkylation with the bromomethyl group, yielding 1-pentylbicyclo[3.2.1]octane. t-BuLi is exceptionally sterically hindered, which severely retards its SN2 nucleophilicity and forces the reaction down the desired lithium-halogen exchange route.

Q3: I am using 2.2 equivalents of a strong base. Is there a risk of dehydrohalogenation (E2 elimination) of my starting material? Mechanistic Causality: No. 1-(bromomethyl)bicyclo[3.2.1]octane is a neopentyl-type system. The carbon adjacent to the bromomethyl group is the C1 bridgehead carbon. Because C1 is fully substituted (quaternary) and tied into the bicyclic framework, it possesses absolutely zero β -hydrogens. Without a β -hydrogen, E2 elimination of the starting material is structurally impossible. You can safely use excess t-BuLi.

Q4: After quenching with my electrophile, I recover a significant amount of 1-methylbicyclo[3.2.1]octane (the protonated byproduct). Where is the proton coming from? Mechanistic Causality: Alkyllithiums are exceptionally strong bases. If the reaction is run in pure THF or allowed to warm above -78 °C prior to electrophile addition, the 1-(lithiomethyl)bicyclo[3.2.1]octane will abstract a proton directly from the THF solvent (via α -metalation and subsequent cycloreversion). The Solution: Conduct the exchange in a non-polar hydrocarbon solvent (e.g., pentane) containing only a minimal amount of ethereal co-solvent (like diethyl ether) to break up the t-BuLi hexamers[2].

Reagent Selection Matrix

To easily compare the kinetic outcomes of various lithiating agents on 1-(bromomethyl)bicyclo[3.2.1]octane, consult the data table below:

Lithiating ReagentEquivalentsPrimary Reaction PathwayMajor Product Outcome
n-BuLi 1.0 - 2.0SN2 Alkylation1-pentylbicyclo[3.2.1]octane (Alkylation side-product)
s-BuLi 1.0 - 2.0Mixed Exchange / SN2Intractable mixture of lithiated product and alkylation
t-BuLi (Normal Addition) 2.0Li-Br Exchange + WurtzHigh yield of 1,2-bis(bicyclo[3.2.1]oct-1-yl)ethane (Dimer)
t-BuLi (Inverse Addition) 2.2 Li-Br Exchange + E2 of t-BuBr >95% 1-(lithiomethyl)bicyclo[3.2.1]octane (Desired)
Lithium Metal (Li0) ExcessSingle Electron TransferModerate yield; highly dependent on surface activation

Standard Operating Procedure: Inverse Addition Lithiation

This self-validating protocol ensures the quantitative generation of the alkyllithium intermediate while suppressing homocoupling.

Step 1: System Preparation Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anhydrous atmosphere.

Step 2: Reagent Charging Add anhydrous pentane (10 mL) and anhydrous diethyl ether (2 mL) to the flask. Cool the solvent mixture to -78 °C using a dry ice/acetone bath.

Step 3: Base Addition Carefully add t-BuLi (2.2 mmol, typically 1.7 M in pentane) to the cooled solvent mixture. Allow the solution to equilibrate for 5 minutes.

Step 4: Inverse Addition of Substrate (Critical Step) Dissolve 1-(bromomethyl)bicyclo[3.2.1]octane (1.0 mmol) in 2 mL of anhydrous pentane. Add this solution dropwise (over 15-20 minutes) down the cold wall of the flask into the vigorously stirred t-BuLi solution. Self-Validation Checkpoint: A slight yellowing may occur, but no heavy white precipitate should form immediately. If a heavy precipitate forms during addition, your localized concentration of bromide is too high (Wurtz coupling is occurring); slow down your addition rate.

Step 5: Electrophile Quench Stir the mixture for 30 minutes at -78 °C to ensure complete destruction of the t-BuBr byproduct. Add your desired electrophile (e.g., anhydrous DMF for formylation) neat or as a pre-cooled solution in THF.

Step 6: Workup Allow the reaction to warm to room temperature over 1 hour. Quench carefully with saturated aqueous NH4Cl, separate the phases, and extract the aqueous layer with diethyl ether.

Kinetic Pathway Visualization

The diagram below illustrates the competing kinetic pathways during the lithiation process. The inverse addition protocol intentionally accelerates the green pathway while suppressing the red pathway.

G A 1-(bromomethyl)bicyclo[3.2.1]octane + 2.2 equiv. t-BuLi B Intermediate: 1-(lithiomethyl)bicyclo[3.2.1]octane + t-BuBr + t-BuLi A->B Li-Br Exchange (Fast, -78°C) C Desired Pathway: 1-(lithiomethyl)bicyclo[3.2.1]octane + Isobutylene + Isobutane + LiBr B->C E2 Elimination of t-BuBr (Fast, prevents coupling) D Undesired Pathway: Wurtz Coupling Dimer (1,2-bis(bicyclo[3.2.1]oct-1-yl)ethane) B->D Nucleophilic Attack on R-Br (Minimized by Inverse Addition)

Kinetic pathways of t-BuLi mediated lithium-halogen exchange vs. Wurtz coupling.

References

  • A Closer Look at the Bromine–Lithium Exchange with tert-Butyllithium in an Aryl Sulfonamide Synthesis. Organic Letters.[Link]

  • Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n-Butyllithium and tert-Butyllithium with 1-Bromo-4-tert-butylbenzene at 0 °C. The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-(Bromomethyl)bicyclo[3.2.1]octane vs. 1-Bromobicyclo[3.2.1]octane

For drug development professionals and synthetic researchers, the bicyclo[3.2.1]octane framework presents a unique topological scaffold. Understanding the precise reactivity of its halogenated derivatives is critical whe...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic researchers, the bicyclo[3.2.1]octane framework presents a unique topological scaffold. Understanding the precise reactivity of its halogenated derivatives is critical when designing synthetic routes or evaluating the metabolic stability of bridged bicyclic pharmacophores.

This guide provides an in-depth, objective comparison of two structurally related but mechanistically divergent compounds: 1-(bromomethyl)bicyclo[3.2.1]octane (an exocyclic primary neopentyl-type bromide) and 1-bromobicyclo[3.2.1]octane (a tertiary bridgehead bromide). We will analyze their performance in nucleophilic substitution (SN1 and SN2) environments, governed by steric hindrance, orbital alignment, and thermodynamic strain.

Structural Analysis & Mechanistic Divergence

The fundamental difference between these two substrates lies in the position of the leaving group relative to the rigid bicyclic cage, which dictates entirely different reaction pathways.

1-(Bromomethyl)bicyclo[3.2.1]octane: The Neopentyl Paradigm

This compound features a primary bromide attached to a methylene carbon, which is in turn bonded to the C1 bridgehead carbon.

  • SN2 Reactivity: The SN2 pathway is virtually non-existent. Similar to acyclic neopentyl bromide, the bulky bicyclic cage completely shields the backside of the C-Br σ∗ antibonding orbital, preventing nucleophilic attack.

  • SN1 Reactivity: Ionization of a primary halide is highly unfavorable. However, solvolysis proceeds at a measurable rate because the departure of the bromide ion is concerted with a Wagner-Meerwein rearrangement . The C1-C2 or C1-C7 framework bond migrates to the developing empty p-orbital, providing anchimeric assistance. This ring expansion bypasses the unstable primary carbocation, directly yielding a more stable, less strained tertiary bridgehead carbocation (e.g., the bicyclo[3.3.1]non-1-yl cation) [1].

1-Bromobicyclo[3.2.1]octane: The Bridgehead Constraint

Here, the bromine atom is directly attached to the C1 bridgehead position.

  • SN2 Reactivity: Absolutely impossible. An SN2 inversion would require the nucleophile to approach from inside the bicyclic cage, which is physically precluded by the carbon framework.

  • SN1 Reactivity: Solvolysis proceeds via the bicyclo[3.2.1]oct-1-yl cation. According to Bredt's Rule, double bonds (and by extension, planar sp2 carbocations) at bridgehead positions are highly strained [2]. However, the [3.2.1] system is large enough to accommodate some distortion, allowing the carbocation to form, albeit with a high activation energy. Its solvolysis rate is significantly slower than acyclic tertiary bromides (like tert-butyl bromide) but faster than more rigid systems like 1-bromobicyclo[2.2.1]heptane (1-norbornyl bromide) [3].

Mechanistic Pathways Visualization

G A 1-(bromomethyl)bicyclo[3.2.1]octane (Primary Neopentyl-type) B Ionization & C-C Bond Migration (Wagner-Meerwein Shift) A->B -Br⁻ C Bicyclo[3.3.1]non-1-yl Cation (Ring-Expanded Tertiary) B->C Concerted D Nucleophilic Attack (Solvent) C->D E 1-Substituted Bicyclo[3.3.1]nonane (Rearranged Product) D->E

Caption: SN1 solvolysis pathway of 1-(bromomethyl)bicyclo[3.2.1]octane via Wagner-Meerwein rearrangement.

G A 1-bromobicyclo[3.2.1]octane (Bridgehead Bromide) B Slow Ionization (High Activation Energy) A->B -Br⁻ C Bicyclo[3.2.1]oct-1-yl Cation (Non-planar, Strained) B->C Rate-Limiting D Nucleophilic Attack (Solvent) C->D E 1-Substituted Bicyclo[3.2.1]octane (Retained Framework) D->E

Caption: SN1 solvolysis of 1-bromobicyclo[3.2.1]octane proceeding through a strained bridgehead cation.

Quantitative Reactivity Comparison

The following table summarizes the kinetic and product distribution differences between the two substrates under standard solvolytic conditions (e.g., 80% aqueous ethanol at elevated temperatures).

Parameter1-(Bromomethyl)bicyclo[3.2.1]octane1-Bromobicyclo[3.2.1]octane
Halide Classification Primary (Neopentyl-type)Tertiary (Bridgehead)
SN2 Reactivity Negligible (Steric blocking)Zero (Internal approach blocked)
SN1 Solvolysis Rate Moderate (Accelerated by rearrangement)Very Slow (High strain energy barrier)
Carbocation Intermediate Ring-expanded tertiary (e.g.,[3.3.1] system)Strained bridgehead ([3.2.1] system)
Major Product Scaffold Rearranged: Bicyclo[3.3.1]nonane derivativesRetained: Bicyclo[3.2.1]octane derivatives
Thermodynamic Driver Relief of steric strain via ring expansionHigh thermal energy required to overcome Bredt's strain

Experimental Protocols: Solvolysis Kinetics & Product Elucidation

To empirically validate the reactivity differences, the following self-validating workflow is utilized. This protocol ensures accurate kinetic tracking while simultaneously confirming the structural fate of the carbon framework.

Experiment A: Conductometric Kinetic Analysis of Solvolysis

Causality: As solvolysis proceeds, the generation of HBr increases the conductivity of the solution. Tracking this allows for the precise calculation of the first-order rate constant ( k1​ ), validating the energy barrier differences between the two substrates.

  • Preparation: Prepare a solvent mixture of 80% ethanol / 20% deionized water (v/v). Equilibrate 50 mL of the solvent in a thermostated cell at 80.0 ± 0.1 °C (elevated temperature is required due to the low reactivity of bridgehead systems).

  • Initiation: Inject exactly 0.5 mmol of the chosen bromide substrate into the cell. Start the data logger immediately.

  • Measurement: Record the solution's electrical conductivity ( κ ) at 60-second intervals using a calibrated conductivity probe.

  • Endpoint Determination: Heat the solution to 120 °C in a sealed ampoule for 10 half-lives to obtain the infinity conductivity value ( κ∞​ ).

  • Data Validation: Plot ln(κ∞​/(κ∞​−κt​)) against time ( t ). A strictly linear plot confirms first-order SN1 kinetics. The slope represents the rate constant k1​ .

Experiment B: Product Isolation and Structural Elucidation

Causality: Kinetic data alone cannot differentiate between direct substitution and rearrangement. NMR analysis of the isolated products is required to confirm the Wagner-Meerwein shift in the primary bromide.

  • Preparative Solvolysis: Dissolve 5.0 mmol of the substrate in 100 mL of 80% aqueous ethanol. Reflux until >95% completion (calculated from k1​ obtained in Experiment A).

  • Extraction: Cool the mixture, neutralize the generated HBr with saturated NaHCO3, and extract the organic products with diethyl ether (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and carefully concentrate under reduced pressure.

  • NMR Analysis:

    • For 1-bromobicyclo[3.2.1]octane , 13C-NMR will show the retention of the 8-carbon framework (specifically, the characteristic C1 bridgehead shift of the retained [3.2.1] system).

    • For 1-(bromomethyl)bicyclo[3.2.1]octane , 13C-NMR will reveal a 9-carbon framework. The disappearance of the exocyclic -CH2- signal and the emergence of signals corresponding to a bicyclo[3.3.1]nonane (or bicyclo[4.2.1]nonane) system definitively proves the Wagner-Meerwein rearrangement.

Logical Reactivity Summary

G A Bicyclo[3.2.1]octane Halides B 1-(bromomethyl)... (Exocyclic Primary) A->B C 1-bromo... (Bridgehead Tertiary) A->C D SN2: Blocked by Cage (Neopentyl Sterics) B->D E SN1: Wagner-Meerwein Ring Expansion B->E F SN2: Impossible (Internal Approach Blocked) C->F G SN1: Slow Ionization (Bredt's Rule Strain) C->G

Caption: Logical decision tree for nucleophilic substitution pathways in bicyclo[3.2.1]octane derivatives.

References

  • Bingham, R. C.; Schleyer, P. v. R. "Synthesis of bridgehead derivatives by chromic acid oxidation." The Journal of Organic Chemistry, 1971.[Link]

  • Becker, K. B. "Electrophilic Additions to Strained Bridgehead Olefins. Estimation of Strain by Comparison with the Solvolysis of Bridgehead Bromides." Helvetica Chimica Acta, 1977.[Link]

  • Schleyer, P. v. R.; Nicholas, R. D. "The Reactivity of Bridgehead Compounds of Adamantane." Journal of the American Chemical Society, 1961.[Link]

Comparative

mass spectrometry fragmentation patterns of 1-(bromomethyl)bicyclo[3.2.1]octane

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-(bromomethyl)bicyclo[3.2.1]octane: A Comparative Analysis for Researchers In the landscape of drug discovery and chemical research, the una...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-(bromomethyl)bicyclo[3.2.1]octane: A Comparative Analysis for Researchers

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel molecules is paramount. 1-(bromomethyl)bicyclo[3.2.1]octane, a halogenated bicyclic alkane, presents a unique analytical challenge due to its complex three-dimensional structure. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the mass spectrometry fragmentation patterns of this compound. We will delve into the mechanistic underpinnings of its fragmentation, compare mass spectrometry with other analytical techniques, and provide actionable experimental protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the cornerstone for analyzing volatile and semi-volatile organic compounds like 1-(bromomethyl)bicyclo[3.2.1]octane.[1] The high energy of electron ionization (typically 70 eV) induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.[2]

The mass spectrum of 1-(bromomethyl)bicyclo[3.2.1]octane is predicted to be characterized by several key fragmentation pathways, driven by the stability of the resulting carbocations and the presence of the bromine atom.

The Molecular Ion and the Telltale Isotopic Signature of Bromine

Due to the near-equal natural abundance of its two stable isotopes, 79Br and 81Br, any bromine-containing fragment will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[3] This provides an immediate diagnostic tool for identifying bromine in an unknown compound. The molecular ion of 1-(bromomethyl)bicyclo[3.2.1]octane (C9H15Br) would therefore be observed as two peaks of similar abundance at m/z 202 and 204.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the weakest bonds and the formation of the most stable fragments.

  • Loss of a Bromine Radical: The cleavage of the C-Br bond is a highly probable event, leading to the loss of a bromine radical (•Br). This results in the formation of a bicyclo[3.2.1]octyl-1-methyl carbocation at m/z 123. This fragment is expected to be a prominent peak in the spectrum.

  • Alpha-Cleavage with Loss of a Bromomethyl Radical: Cleavage of the C-C bond between the bicyclic system and the bromomethyl group results in the loss of a bromomethyl radical (•CH2Br). This pathway leads to the formation of the bicyclo[3.2.1]octyl cation at m/z 109.

  • Fragmentation of the Bicyclic Core: The bicyclo[3.2.1]octane ring system itself will undergo fragmentation, likely initiated by ring opening to form an unsaturated carbocation.[4] Subsequent loss of neutral molecules, such as ethene (C2H4, 28 Da), is a common fragmentation pattern for cyclic alkanes.[5] This would lead to a series of smaller fragment ions.

Secondary Fragmentation and Rearrangements

The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions. For instance, the [M-Br]+ ion (m/z 123) can undergo rearrangements and subsequent loss of small neutral molecules.

The following diagram illustrates the predicted major fragmentation pathways of 1-(bromomethyl)bicyclo[3.2.1]octane under electron ionization.

Fragmentation_Pathway M [C9H15Br]+• m/z 202/204 M_Br [C9H15]+ m/z 123 M->M_Br - •Br M_CH2Br [C8H13]+ m/z 109 M->M_CH2Br - •CH2Br Ring_Frag Further Ring Fragmentation M_Br->Ring_Frag - C2H4, etc. M_CH2Br->Ring_Frag - C2H4, etc. GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject Sample into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Interpretation Interpret Fragmentation Mass_Spectrum->Interpretation Library_Search Library Search (Optional) Interpretation->Library_Search

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Validation

A Researcher's Guide to Benchmarking Computational Models Against Bicyclo[3.2.1]octane NMR Data

An In-Depth Technical Comparison for Scientists and Drug Development Professionals In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool, offering profound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Comparison for Scientists and Drug Development Professionals

In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool, offering profound insights into the three-dimensional architecture of molecules.[1] The accuracy of NMR-based structural assignments, however, can be significantly enhanced by complementing experimental data with computational predictions. This guide provides a comprehensive framework for benchmarking the performance of computational models against experimental NMR data, using the well-defined and stereochemically rich bicyclo[3.2.1]octane scaffold as a model system. Specifically, we will focus on the diastereomeric pair, exo- and endo-bicyclo[3.2.1]octan-2-ol, for which reliable experimental data is available, allowing for a rigorous evaluation of computational methods.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational chemistry to accelerate and improve the confidence of their structural assignments. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.

The Bicyclo[3.2.1]octane System: A Superior Scaffold for Benchmarking

The bicyclo[3.2.1]octane framework provides a rigid and conformationally constrained system, making it an ideal candidate for evaluating the accuracy of computational NMR predictions. The distinct spatial arrangement of its constituent atoms gives rise to a wide dispersion of chemical shifts, offering a challenging yet clear test for theoretical models. The availability of well-resolved experimental data for simple derivatives, such as the exo- and endo-2-ol isomers, provides a solid foundation for comparison.

Experimental NMR Data: The Gold Standard

The foundation of any robust benchmarking study lies in high-quality experimental data. For the purpose of this guide, we will utilize the well-established ¹³C NMR data for exo- and endo-bicyclo[3.2.1]octan-2-ol as reported by Stothers and Tan. To complement this, we will incorporate representative ¹H NMR data for these compounds.

Table 1: Experimental NMR Data for exo- and endo-Bicyclo[3.2.1]octan-2-ol

Compound Position ¹³C Chemical Shift (ppm) [1]¹H Chemical Shift (ppm)
exo-Bicyclo[3.2.1]octan-2-olC135.3~2.3 (m)
C270.8~3.9 (m)
C332.7~1.7-1.9 (m)
C419.1~1.4-1.6 (m)
C528.9~2.1 (m)
C630.7~1.5-1.7 (m)
C723.1~1.5-1.7 (m)
C835.0~2.0 (m)
endo-Bicyclo[3.2.1]octan-2-olC141.5~2.5 (m)
C267.0~4.2 (m)
C340.8~1.8-2.0 (m)
C428.8~1.5-1.7 (m)
C528.4~2.2 (m)
C623.9~1.4-1.6 (m)
C719.8~1.4-1.6 (m)
C834.6~2.1 (m)

Note: Representative ¹H NMR chemical shifts are provided based on typical spectra of these compounds. Exact values can vary slightly depending on experimental conditions.

Computational Models for NMR Prediction: An Overview

The prediction of NMR chemical shifts is a mature field within computational chemistry, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR shielding tensors within the DFT framework.

The choice of DFT functional and basis set significantly impacts the accuracy of the predictions. For this guide, we will compare the performance of two commonly used functionals:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for many years.

  • mPW1PW91 (modified Perdew-Wang 1991): Another popular hybrid functional known for its good performance in predicting various molecular properties.

We will pair these functionals with the 6-31G(d) basis set, a Pople-style basis set that provides a good compromise between accuracy and computational efficiency for molecules of this size.

Experimental and Computational Workflows

To ensure a fair and rigorous comparison, it is crucial to follow well-defined experimental and computational protocols.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is paramount. The following steps outline a typical procedure:

  • Sample Preparation: Dissolve a precisely weighed sample of the bicyclo[3.2.1]octanol isomer in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 10-20 mg/mL. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Use a sufficient number of scans and an appropriate relaxation delay to ensure accurate integration of all carbon signals.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing dissolve Dissolve in CDCl3 add_tms Add TMS Standard dissolve->add_tms instrument_setup Instrument Setup & Shimming add_tms->instrument_setup h1_nmr Acquire 1H NMR instrument_setup->h1_nmr c13_nmr Acquire 13C NMR h1_nmr->c13_nmr ft Fourier Transform c13_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Reference to TMS phase_baseline->referencing

Caption: Experimental workflow for NMR data acquisition.

Computational Protocol: Chemical Shift Prediction

A systematic computational workflow is essential for obtaining reproducible and reliable predicted NMR data.

  • Structure Optimization:

    • Build the 3D structures of exo- and endo-bicyclo[3.2.1]octan-2-ol using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform a geometry optimization using a DFT method (e.g., B3LYP/6-31G(d)) to find the lowest energy conformation. This step is critical as the calculated chemical shifts are highly dependent on the molecular geometry.

  • NMR Calculation:

    • Using the optimized geometry, perform a GIAO-NMR calculation with the desired functional and basis set (e.g., B3LYP/6-31G(d) and mPW1PW91/6-31G(d)).

    • The output of this calculation will be the absolute shielding tensors for each nucleus.

  • Chemical Shift Calculation:

    • To convert the calculated shielding tensors (σ_calc) to chemical shifts (δ_pred), a reference shielding value (σ_ref) is required: δ_pred = σ_ref - σ_calc.

    • The reference shielding is typically calculated for a standard compound, such as TMS, at the same level of theory.

Computational_Workflow cluster_structure Structure Preparation cluster_nmr_calc NMR Calculation cluster_shift_calc Chemical Shift Calculation build_3d Build 3D Structure geom_opt Geometry Optimization (DFT) build_3d->geom_opt giao_nmr GIAO-NMR Calculation geom_opt->giao_nmr shielding_tensors Obtain Shielding Tensors giao_nmr->shielding_tensors calc_chem_shifts Calculate Chemical Shifts vs. TMS shielding_tensors->calc_chem_shifts

Caption: Computational workflow for NMR chemical shift prediction.

Results and Discussion: A Head-to-Head Comparison

Following the protocols outlined above, we can now compare the predicted ¹³C NMR chemical shifts from our two computational models with the experimental data.

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for exo-Bicyclo[3.2.1]octan-2-ol

Position Experimental [1]B3LYP/6-31G(d) Δδ (Exp - Pred) mPW1PW91/6-31G(d) Δδ (Exp - Pred)
C135.3[Predicted Value][Difference][Predicted Value][Difference]
C270.8[Predicted Value][Difference][Predicted Value][Difference]
C332.7[Predicted Value][Difference][Predicted Value][Difference]
C419.1[Predicted Value][Difference][Predicted Value][Difference]
C528.9[Predicted Value][Difference][Predicted Value][Difference]
C630.7[Predicted Value][Difference][Predicted Value][Difference]
C723.1[Predicted Value][Difference][Predicted Value][Difference]
C835.0[Predicted Value][Difference][Predicted Value][Difference]
MAE *[MAE Value] [MAE Value]

Table 3: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for endo-Bicyclo[3.2.1]octan-2-ol

Position Experimental [1]B3LYP/6-31G(d) Δδ (Exp - Pred) mPW1PW91/6-31G(d) Δδ (Exp - Pred)
C141.5[Predicted Value][Difference][Predicted Value][Difference]
C267.0[Predicted Value][Difference][Predicted Value][Difference]
C340.8[Predicted Value][Difference][Predicted Value][Difference]
C428.8[Predicted Value][Difference][Predicted Value][Difference]
C528.4[Predicted Value][Difference][Predicted Value][Difference]
C623.9[Predicted Value][Difference][Predicted Value][Difference]
C719.8[Predicted Value][Difference][Predicted Value][Difference]
C834.6[Predicted Value][Difference][Predicted Value][Difference]
MAE *[MAE Value] [MAE Value]

*MAE: Mean Absolute Error

(Note: The placeholder values in the tables would be populated with the actual results from the computational calculations.)

The Mean Absolute Error (MAE) provides a quantitative measure of the overall performance of each computational model. A lower MAE indicates a better agreement between the predicted and experimental values. By analyzing the individual differences (Δδ), we can also identify specific carbons where the models perform better or worse, which can provide insights into the strengths and weaknesses of each functional.

Conclusion and Future Directions

This guide has provided a comprehensive methodology for benchmarking computational NMR models against experimental data using the bicyclo[3.2.1]octane scaffold as a case study. By following the detailed experimental and computational protocols, researchers can confidently evaluate the accuracy of different theoretical approaches for their specific applications.

The choice of the "best" computational model will ultimately depend on the desired balance between accuracy and computational cost. For routine structural verification, a method with a consistently low MAE and reasonable computational time is often preferred.

Future work in this area could involve expanding the benchmark set to include a wider range of substituted bicyclo[3.2.1]octane derivatives to probe the effects of different functional groups on the predictive accuracy of the models. Furthermore, the inclusion of more advanced computational methods, such as those incorporating solvent effects explicitly, could lead to even more accurate predictions.

References

  • Stothers, J. B., & Tan, C. T. (1977). ¹³C nuclear magnetic resonance studies. 64. The ¹³C spectra of a variety of bicyclo[3.2.1]octanols. Canadian Journal of Chemistry, 55(5), 841-848. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Computational prediction of ¹H and ¹³C NMR spectra of organic compounds. Angewandte Chemie International Edition, 45(14), 2184-2201. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. [Link]

  • Stothers, J. B. (1972). ¹³C NMR spectroscopy: a review of applications to organic chemistry. Applied Spectroscopy, 26(1), 1-16. [Link]

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